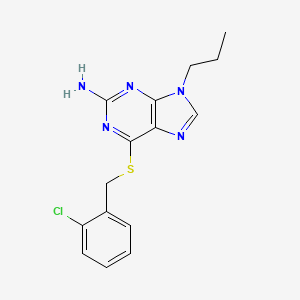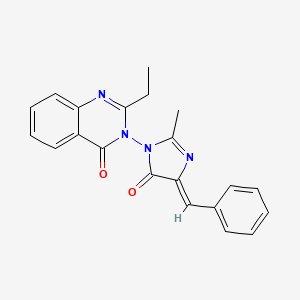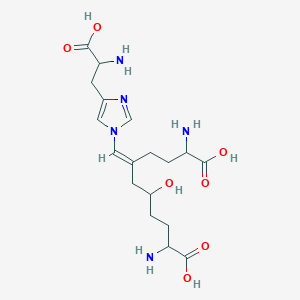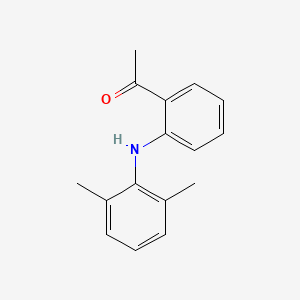
1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one is an organic compound with the molecular formula C16H17NO. It is a ketone derivative with an aromatic amine group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one typically involves the reaction of 2,6-dimethylaniline with 2-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of 2,6-dimethylaniline attacks the carbonyl carbon of 2-bromoacetophenone, leading to the formation of the desired product .
Industrial Production Methods
Common solvents used include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to increase the reaction rate .
Chemical Reactions Analysis
Types of Reactions
1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one involves its interaction with various molecular targets. The aromatic amine group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminoacetophenone: Similar structure but lacks the dimethyl groups on the aromatic ring.
N,N’-bis(2,6-dimethylphenyl)ethane-1,2-diamine: Contains two amine groups instead of one ketone group.
Uniqueness
1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one is unique due to its specific combination of an aromatic amine and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-[2-(2,6-dimethylanilino)phenyl]ethanone |
InChI |
InChI=1S/C16H17NO/c1-11-7-6-8-12(2)16(11)17-15-10-5-4-9-14(15)13(3)18/h4-10,17H,1-3H3 |
InChI Key |
QNBAUJSVBGIPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



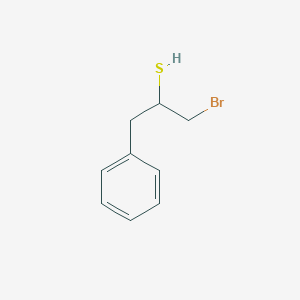
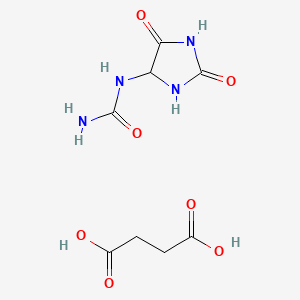
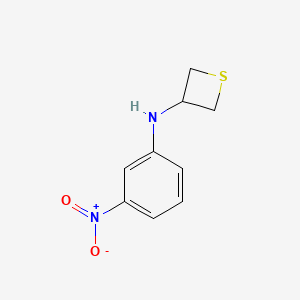
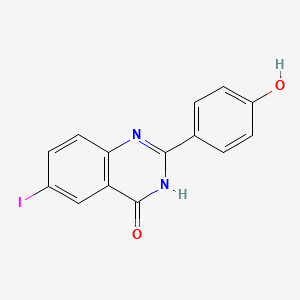
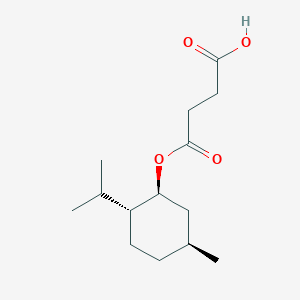
![2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone](/img/structure/B15216576.png)
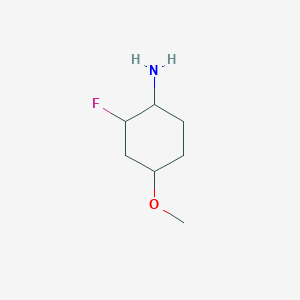

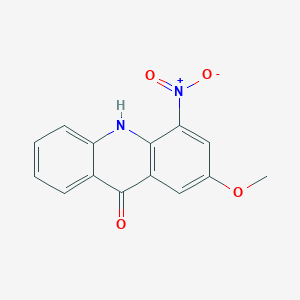
![2-Bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216600.png)
